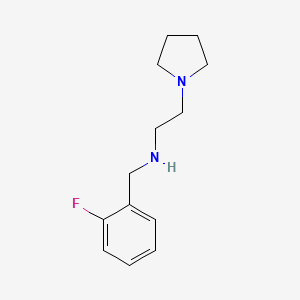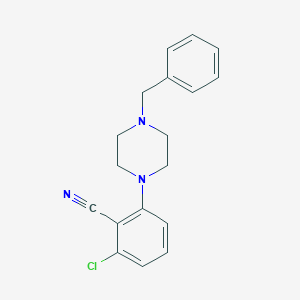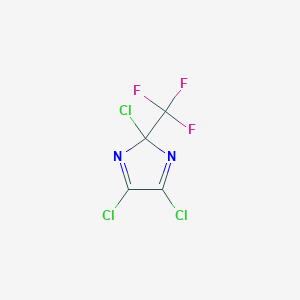
2,4,5-Trichloro-2-(trifluoromethyl)-2H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloro-2-(trifluoromethyl)-2H-imidazole is a chemical compound characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-2-(trifluoromethyl)-2H-imidazole typically involves the chlorination of imidazole derivatives. One common method includes the reaction of imidazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a solvent like dichloromethane. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-2-(trifluoromethyl)-2H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Scientific Research Applications
2,4,5-Trichloro-2-(trifluoromethyl)-2H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-2-(trifluoromethyl)-2H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichloro-2’-methoxy-4’-(trifluoromethyl)-1,1’-biphenyl
- 2,4,5-Trichloro-2’-methyl-4’-(trifluoromethyl)-1,1’-biphenyl
Uniqueness
2,4,5-Trichloro-2-(trifluoromethyl)-2H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C4Cl3F3N2 |
|---|---|
Molecular Weight |
239.41 g/mol |
IUPAC Name |
2,4,5-trichloro-2-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C4Cl3F3N2/c5-1-2(6)12-3(7,11-1)4(8,9)10 |
InChI Key |
MOBIQEAJECQQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(N=C1Cl)(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14917214.png)
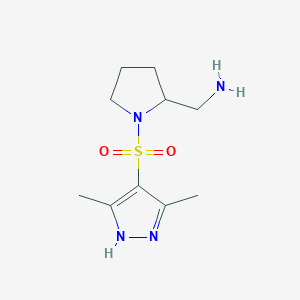
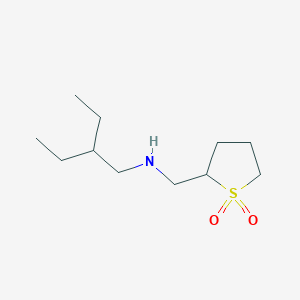
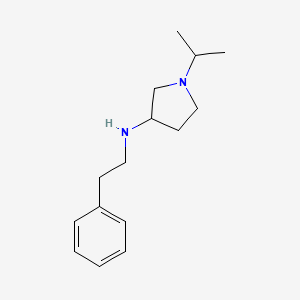
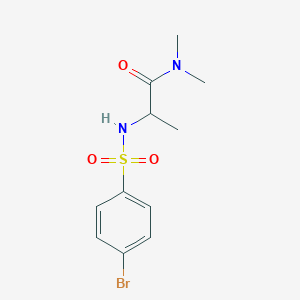
![N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide](/img/structure/B14917256.png)
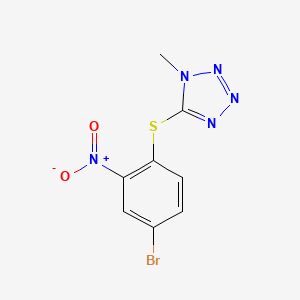
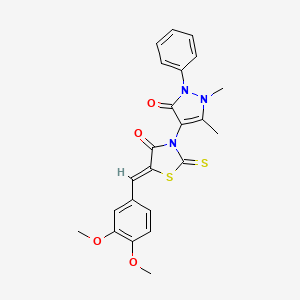
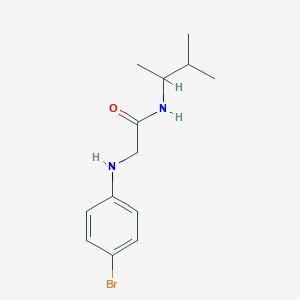
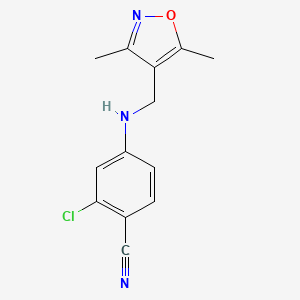
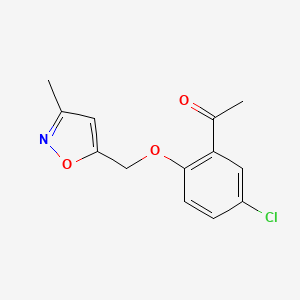
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14917285.png)
